molecular formula C7H7FS B2767343 3-Fluoro-5-methylthiophenol CAS No. 1314930-68-1

3-Fluoro-5-methylthiophenol

Cat. No.: B2767343
CAS No.: 1314930-68-1
M. Wt: 142.19
InChI Key: VRRSYCJFFOUSFM-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylthiophenol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a thiophenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methylthiophenol typically involves the introduction of a fluorine atom and a methyl group onto a thiophenol ring. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing fluorinating agents and methylating agents under controlled conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

3-Fluoro-5-methylthiophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylthiophenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    3-Fluorothiophenol: Similar structure but lacks the methyl group.

    5-Methylthiophenol: Similar structure but lacks the fluorine atom.

    4-Fluoro-3-methylthiophenol: Similar structure with different substitution pattern.

Uniqueness: 3-Fluoro-5-methylthiophenol is unique due to the presence of both fluorine and methyl groups on the thiophenol ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

3-fluoro-5-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRSYCJFFOUSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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